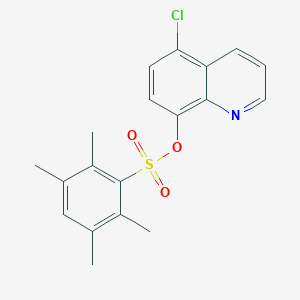

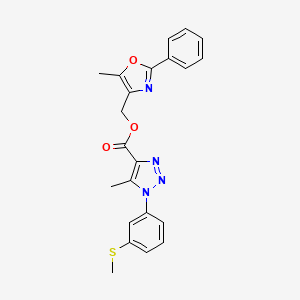

5-Chloroquinolin-8-yl 2,3,5,6-tetramethylbenzene-1-sulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloroquinolin-8-yl 2,3,5,6-tetramethylbenzene-1-sulfonate is a chemical compound that has been extensively studied in the field of scientific research. This compound has been found to have various biological activities and has been used in multiple applications.

科学的研究の応用

Antitumor Activity

The incorporation of 8-hydroxyquinoline scaffolds, such as the title compound, has been explored for anticancer drug development. The 5-Chloroquinolin-8-yl 2,3,5,6-tetramethylbenzene-1-sulfonate is a derivative that shows promise in inhibiting tumor growth. Its structure, determined through diverse spectroscopic techniques, contributes to its potential as an antitumor agent .

Supramolecular Chemistry

The crystallographic study of this compound reveals intriguing supramolecular characteristics. The central ester fragment (C8/O1/C10) forms non-classical hydrogen bonds with halogen atoms (C–H…X, where X = halogen). Additionally, it exhibits a halogen…halogen interaction, with a distance less than the sum of van der Waals radii. These interactions play a crucial role in its supramolecular assembly .

Pharmacophore Development

N-heterocycles like quinolines serve as essential starting points for designing therapeutic agents. By incorporating diverse halogen atoms (especially chlorine and fluorine), researchers can fine-tune the compound’s chemical and pharmacological properties. The 5-Chloroquinolin-8-yl 2,3,5,6-tetramethylbenzene-1-sulfonate offers a unique pharmacophore for drug development .

Anti-Inflammatory Potential

Given the importance of anti-inflammatory agents, investigating whether this compound exhibits anti-inflammatory activity could be valuable. Its unique structure warrants further exploration in this context.

特性

IUPAC Name |

(5-chloroquinolin-8-yl) 2,3,5,6-tetramethylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO3S/c1-11-10-12(2)14(4)19(13(11)3)25(22,23)24-17-8-7-16(20)15-6-5-9-21-18(15)17/h5-10H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMILZSNFUFWEIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroquinolin-8-yl 2,3,5,6-tetramethylbenzene-1-sulfonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2406434.png)

![4-(4-bromophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2406439.png)

![3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2406440.png)

![N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2406445.png)

![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2406446.png)